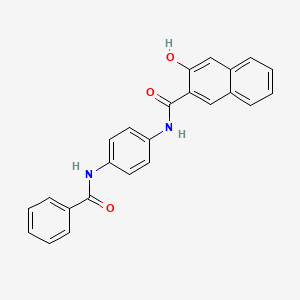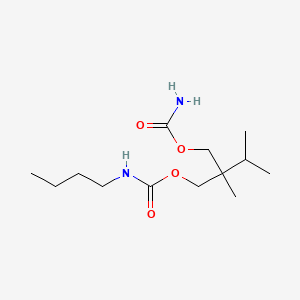
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate is a chemical compound with a complex structure. It is part of the carbamate family, which is known for its diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by its unique molecular arrangement, which imparts specific chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate typically involves multiple steps. The initial step often includes the preparation of 2-Isopropyl-2-methyl-1,3-propanediol, which is then reacted with butyl isocyanate to form the carbamate derivative. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
化学反应分析
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled conditions to prevent side reactions. For example, oxidation reactions are performed at low temperatures to avoid over-oxidation, while reduction reactions are conducted in an inert atmosphere to prevent unwanted reactions with oxygen.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
科学研究应用
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic pathways.
相似化合物的比较
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
Carisoprodol: A muscle relaxant that is metabolized into meprobamate.
Meprobamate: Used as an anxiolytic and sedative.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate stands out due to its specific molecular structure, which imparts unique chemical properties
属性
CAS 编号 |
25384-99-0 |
|---|---|
分子式 |
C13H26N2O4 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
[2-(carbamoyloxymethyl)-2,3-dimethylbutyl] N-butylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-6-7-15-12(17)19-9-13(4,10(2)3)8-18-11(14)16/h10H,5-9H2,1-4H3,(H2,14,16)(H,15,17) |
InChI 键 |
TWFMXSDQDOHDBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)OCC(C)(COC(=O)N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


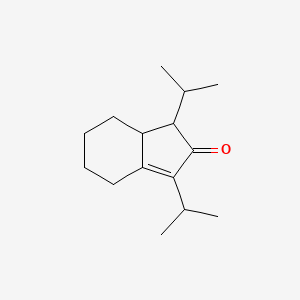
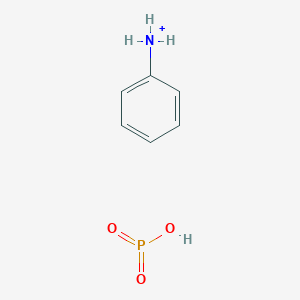
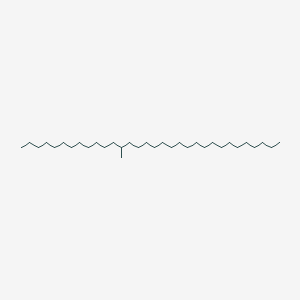
![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
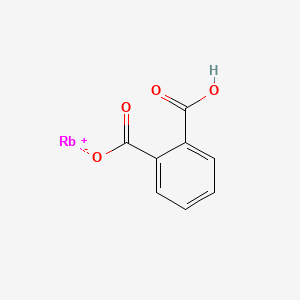
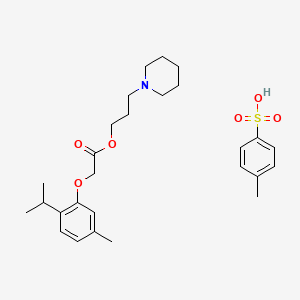

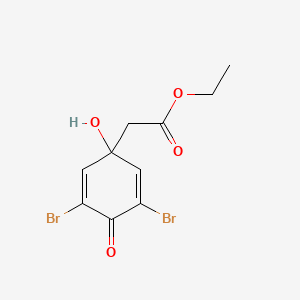
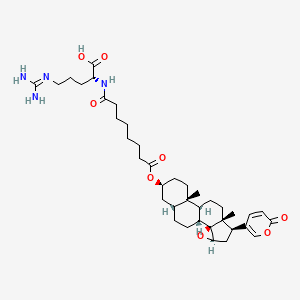
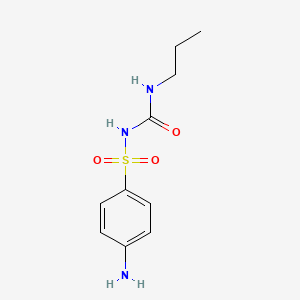
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
